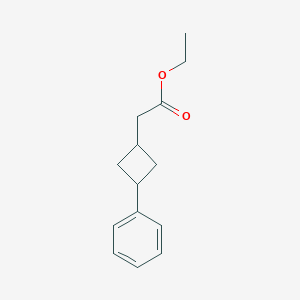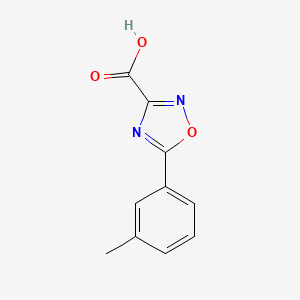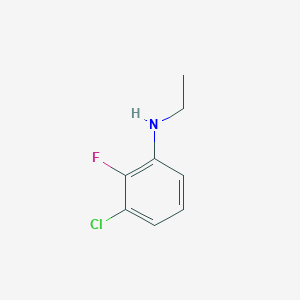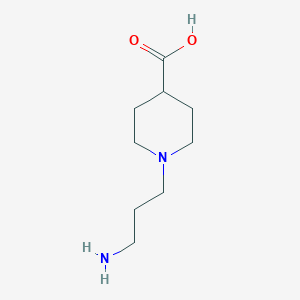
1-(3-Aminopropyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminopropyl)piperidine-4-carboxylic acid is a heterocyclic organic compound featuring a piperidine ring substituted with an aminopropyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)piperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-(3-aminopropyl)piperidine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group . Another approach involves the use of piperidine-4-carboxylic acid as a starting material, which is then functionalized with an aminopropyl group through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of catalysts such as rhodium complexes to facilitate the cyclization and functionalization reactions . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 1-(3-Aminopropyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring or the aminopropyl chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the original compound .
科学的研究の応用
1-(3-Aminopropyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(3-Aminopropyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways in the nervous system . Additionally, it can modulate enzyme activity and protein-protein interactions, leading to diverse biological effects .
類似化合物との比較
Piperidine-4-carboxylic acid: Shares the piperidine ring and carboxylic acid group but lacks the aminopropyl substitution.
1-(2-Aminoethyl)piperidine-3-carboxylic acid: Similar structure with an aminoethyl group instead of aminopropyl.
Pyrrolidine-3-carboxylic acid: Contains a five-membered pyrrolidine ring instead of the six-membered piperidine ring.
Uniqueness: 1-(3-Aminopropyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminopropyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
特性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
1-(3-aminopropyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H18N2O2/c10-4-1-5-11-6-2-8(3-7-11)9(12)13/h8H,1-7,10H2,(H,12,13) |
InChIキー |
HKFORSWICJXHCV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)O)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13069476.png)
![1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13069485.png)
![1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine](/img/structure/B13069491.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13069493.png)
![4-[4-(4-bromophenyl)phenyl]benzaldehyde](/img/structure/B13069498.png)
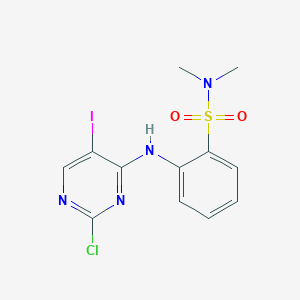
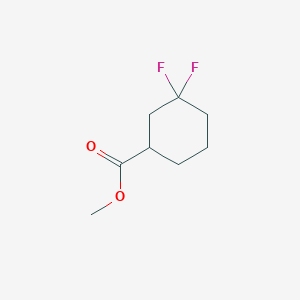
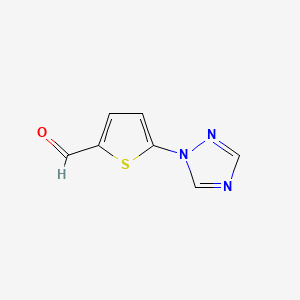
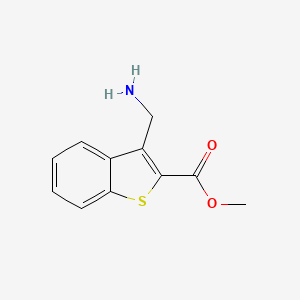
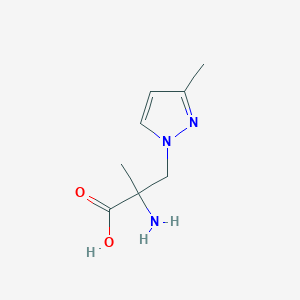
![4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13069550.png)
